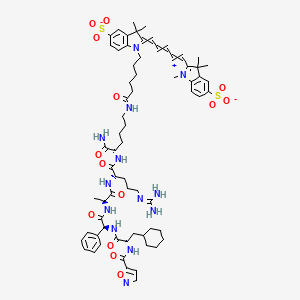

Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2

Description

Overview of Protease-Activated Receptors (PARs) and G Protein-Coupled Receptor (GPCR) Signaling

Protease-activated receptors (PARs) are a unique family of four G protein-coupled receptors (GPCRs) that are activated by the proteolytic cleavage of their extracellular N-terminus. nih.govnih.gov This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling cascades. nih.govwikipedia.org This irreversible activation mechanism sets PARs apart from other GPCRs, which are typically activated by the reversible binding of soluble ligands. nih.gov PARs are critical mediators in a wide range of biological processes, including hemostasis, thrombosis, and inflammation. nih.gov

GPCRs, including PARs, represent the largest class of signaling receptors in the human genome and are the targets of a significant portion of currently available drugs. nih.gov Upon activation, they interact with intracellular G proteins, leading to the production of second messengers and the regulation of various cellular functions. wikipedia.org The signaling of GPCRs is tightly regulated, often involving processes like desensitization, internalization, and trafficking, which determine the magnitude and duration of the cellular response. nih.gov

Role of PAR2 in Biological Processes and Disease Research Contexts

PAR2 is widely expressed throughout the body, including in epithelial cells, immune cells, neurons, and smooth muscle cells. frontiersin.orgmultispaninc.com It is activated by various proteases, notably trypsin and mast cell tryptase. researchgate.net PAR2 plays a significant role in numerous physiological processes, including inflammation, nociception (pain sensation), and the regulation of vascular tone. researchgate.netnyu.edu

However, the dysregulation of PAR2 signaling has been implicated in a variety of diseases. nih.gov Its involvement in chronic inflammation makes it a key player in conditions such as asthma, inflammatory bowel disease, and arthritis. frontiersin.orgresearchgate.net Furthermore, emerging evidence strongly links PAR2 to the progression of various cancers, where it can promote cell proliferation, angiogenesis, and metastasis. nih.gov PAR2 is also being investigated for its role in metabolic disorders like obesity and diabetes. nih.govmdpi.com

Rationale for the Development of High-Affinity, Selective PAR2-Targeting Probes

The critical role of PAR2 in both health and disease underscores the need for specific and potent tools to study its function. nih.gov High-affinity, selective probes are essential for accurately dissecting the complex signaling pathways mediated by PAR2 and for validating it as a therapeutic target. nih.govphysiology.org Such probes allow researchers to visualize the receptor's localization, track its movement within cells, and investigate its interactions with other proteins. The development of probes with improved affinity leads to better signal-to-noise ratios in imaging studies, requiring less compound and reducing the potential for off-target effects. nih.gov

Historical Context of PAR2 Ligand Development and the Evolution of Fluorescent Probes

The development of PAR2 ligands began with the synthesis of peptides that mimic the tethered ligand sequence, such as SLIGRL-NH2. nih.gov While these early agonists were instrumental in initial studies, they possessed relatively low potency. nih.gov Over the years, extensive structure-activity relationship studies have led to the creation of more potent and selective peptide and non-peptide ligands. nih.gov

The advent of fluorescent probes marked a significant step forward in PAR2 research. Early fluorescent probes, while useful, had limitations such as lower affinity and the use of fluorophores that were not ideal for in vivo imaging. nih.gov The development of probes with red-shifted fluorophores, for instance, offers advantages for in vivo studies due to reduced light absorption and scattering by biological tissues. nih.gov The evolution of these tools has culminated in the development of highly potent and specific probes like Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2, which represents a significant leap in the ability to study PAR2. nih.govacs.org

The Emergence of this compound

The scientific community now has access to a highly potent and selective fluorescent probe for PAR2, identified as this compound. nih.gov This novel compound has demonstrated a more than 10-fold increase in potency and binding affinity for PAR2 compared to previously leading probes. nih.gov

Detailed Research Findings

In a β-arrestin 2 recruitment assay using human embryonic kidney (HEK)-293T cells, the unlabelled peptide precursor, Isox-Cha-Chg-ARK-NH2, exhibited an EC50 of 10 nM. guidetopharmacology.org The final fluorescent probe, this compound, displayed an EC50 of 16 nM and a dissociation constant (KD) of 38 nM, making it the most potent and highest affinity PAR2-selective fluorescent probe reported to date. nih.govacs.orgnih.gov This high affinity is crucial for enabling detailed in vitro and in vivo studies. nih.govacs.org

The probe incorporates a sulfo-cyanine5 (Sulfo-Cy5) fluorophore, a red-shifted dye that enhances its utility for in vivo imaging. nih.govlumiprobe.com This allows for deeper tissue penetration and reduced background fluorescence, leading to clearer and more accurate imaging results. nih.gov

| Compound Name | Structure/Sequence | EC50 (nM) | KD (nM) |

| This compound | This compound | 16 nih.govnih.gov | 38 nih.govnih.gov |

| Isox-Cha-Chg-ARK-NH2 | Isox-Cha-Chg-ARK-NH2 | 10 guidetopharmacology.org | Not Reported |

| SLIGRL-NH2 | SLIGRL-NH2 | Micromolar range nih.gov | Not Reported |

Table 1: Comparative data of PAR2 agonists.

Structure

2D Structure

Properties

Molecular Formula |

C68H90N13O14S2- |

|---|---|

Molecular Weight |

1377.7 g/mol |

IUPAC Name |

1-[6-[[(5S)-6-amino-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-cyclohexyl-2-(1,2-oxazole-5-carbonylamino)propanoyl]amino]-2-phenylacetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C68H91N13O14S2/c1-43(75-65(88)59(45-24-13-8-14-25-45)79-63(86)52(40-44-22-11-7-12-23-44)78-64(87)55-35-38-74-95-55)61(84)77-51(27-21-37-73-66(70)71)62(85)76-50(60(69)83)26-18-19-36-72-58(82)30-17-10-20-39-81-54-34-32-47(97(92,93)94)42-49(54)68(4,5)57(81)29-16-9-15-28-56-67(2,3)48-41-46(96(89,90)91)31-33-53(48)80(56)6/h8-9,13-16,24-25,28-29,31-35,38,41-44,50-52,59H,7,10-12,17-23,26-27,30,36-37,39-40H2,1-6H3,(H13-,69,70,71,72,73,75,76,77,78,79,82,83,84,85,86,87,88,89,90,91,92,93,94)/p-1/t43-,50-,51-,52-,59-/m0/s1 |

InChI Key |

VXLISXCVTHKWNE-XZFSOASESA-M |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCNC(=O)CCCCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])C)(C)C)C(=O)N)NC(=O)[C@H](C5=CC=CC=C5)NC(=O)[C@H](CC6CCCCC6)NC(=O)C7=CC=NO7 |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCNC(=O)CCCCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])C)(C)C)C(=O)N)NC(=O)C(C5=CC=CC=C5)NC(=O)C(CC6CCCCC6)NC(=O)C7=CC=NO7 |

Origin of Product |

United States |

Design Principles and Chemical Biology of Isox Cha Chg Ark Sulfo Cy5 Nh2 As a Par2 Fluorescent Probe

Peptide Sequence Rationalization: Isox-Cha-Chg-ARK Moiety Design for PAR2 Affinity

The peptide component, Isox-Cha-Chg-ARK-NH2, is the cornerstone of the probe's high affinity and selectivity for PAR2. nih.govguidetomalariapharmacology.orgguidetopharmacology.org Its design is a result of systematic modifications to enhance its interaction with the receptor.

Incorporation of Unnatural Amino Acids (Isox, Cha, Chg) for Enhanced Potency and Selectivity

A key innovation in this peptide's design is the inclusion of the unnatural amino acids 5-isoxazoloyl-cyclohexylalanine-cyclohexylglycine (Isox-Cha-Chg). nih.gov Research has demonstrated that peptides incorporating the Isox-Cha-Chg motif exhibit significant improvements in potency and affinity for PAR2 compared to earlier ligands. nih.gov The Isox, Cha, and Chg components are thought to occupy three distinct binding pockets within the PAR2 receptor, contributing to a strong and specific interaction. researchgate.net This strategic use of unnatural amino acids is a powerful approach in medicinal chemistry to develop highly potent and selective ligands for G protein-coupled receptors like PAR2. nih.gov

Fluorophore Integration: Sulfo-Cy5 Conjugation and its Photophysical Characteristics in Probe Design

The selection and integration of the fluorophore are critical for creating a functional and effective fluorescent probe.

Advantages of Red-Shifted Fluorophores (Sulfo-Cy5) for Biological Imaging

The probe utilizes Sulfo-Cyanine5 (Sulfo-Cy5), a water-soluble, far-red fluorescent dye. nih.govaxispharm.com Red-shifted fluorophores like Sulfo-Cy5 offer several advantages for biological imaging. Their longer excitation and emission wavelengths (absorption maximum ~646 nm, emission maximum ~662 nm) minimize background autofluorescence from biological tissues, leading to a better signal-to-noise ratio. nih.govaxispharm.com This property is particularly beneficial for in vitro and in vivo imaging, allowing for deeper tissue penetration and clearer visualization of the target receptor. axispharm.comaxispharm.com Furthermore, Sulfo-Cy5 is known for its high photostability and bright fluorescence, making it a reliable choice for various imaging applications. axispharm.comaxispharm.comlumiprobe.com

Structural Modifications and Analogue Development for Enhanced Research Utility

The development of Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2 has paved the way for the creation of other PAR2-targeting compounds. Research has shown that modifications to the core Isox-Cha-Chg-AR-NH2 sequence can be made to introduce handles for facile conjugation of various imaging components. nih.gov For instance, analogues have been developed for use in positron emission tomography (PET) imaging by incorporating a 4-fluorobenzoyl moiety. nih.gov This demonstrates the versatility of the underlying peptide scaffold for the development of a range of research tools to study PAR2 function in various physiological and pathological contexts. The development of such analogues with tailored properties underscores the importance of structure-activity relationship studies in advancing our understanding of PAR2 biology. researchgate.net

Introduction of Amine Handles for Facile Conjugation to Imaging Components

A critical design feature in the development of versatile molecular probes is the inclusion of a reactive "handle" that allows for straightforward attachment of various reporter molecules, such as fluorophores. acs.org In the case of PAR2-targeting peptides, the incorporation of a primary amine handle offers a convenient site for conjugation. nih.govnih.gov This is typically achieved by including an amino acid with a free amine group, such as lysine (B10760008), within the peptide sequence.

The primary amine group serves as a nucleophile that can readily react with a variety of amine-reactive functional groups on imaging agents. tocris.comthermofisher.com Common amine-reactive moieties include N-hydroxysuccinimidyl (NHS) esters, isothiocyanates, and tetrafluorophenyl (TFP) esters. thermofisher.comucsd.edu These reactions form stable covalent bonds, securely linking the imaging component to the PAR2-targeting peptide. ucsd.edu For instance, the peptide Isox-Cha-Chg-ARK-NH2, which demonstrates high affinity for PAR2, was designed with a lysine (K) residue, providing the necessary primary amine for conjugation to the sulfo-cyanine5 (Sulfo-Cy5) fluorophore. nih.govnih.govguidetopharmacology.org This specific conjugation resulted in the fluorescent probe this compound. nih.govnih.gov

The choice of the red-shifted fluorophore, Sulfo-Cy5, is also a key design consideration, as it allows for in vitro and in vivo studies with reduced background fluorescence from biological tissues. nih.govnih.gov The resulting probe, this compound, has demonstrated significantly higher potency and binding affinity for PAR2 compared to previously reported probes. nih.govnih.gov

Table 1: Reactivity of Amine Handles with Common Conjugation Chemistries

| Amine-Reactive Group | Resulting Covalent Bond | Stability |

| N-hydroxysuccinimidyl (NHS) ester | Amide bond | Very Stable ucsd.edu |

| Isothiocyanate (ITC) | Thiourea bond | Reported to deteriorate over time thermofisher.com |

| Tetrafluorophenyl (TFP) ester | Amide bond | Very Stable ucsd.edu |

| Sulfonyl chloride | Sulfonamide bond | Very Stable thermofisher.com |

This table provides an interactive overview of common chemistries used for conjugating imaging components to amine-containing molecules.

Radiotracer Development for Positron Emission Tomography (PET) Imaging (e.g., ¹⁸F-labeled analogues)

Beyond fluorescence imaging, the design of these peptide probes allows for their adaptation into radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that provides quantitative information on the distribution and density of target receptors in vivo. The development of PET radiotracers often involves labeling a high-affinity ligand with a positron-emitting radionuclide, such as Fluorine-18 (B77423) (¹⁸F). nih.gov

The development of ¹⁸F-labeled analogues of PAR2-targeting peptides, like Isox-Cha-Chg-ARK-NH2, holds significant promise for the clinical translation of PAR2 imaging. The process would involve synthesizing a precursor molecule that can be readily labeled with ¹⁸F. This often entails a multi-step synthesis to create a molecule with a suitable leaving group for nucleophilic substitution with the [¹⁸F]fluoride ion. nih.gov

While specific ¹⁸F-labeled analogues of Isox-Cha-Chg-ARK-NH2 are still under development, the principles for creating such radiotracers are well-established. For instance, researchers have successfully developed ¹⁸F-labeled ligands for other targets, such as poly(ADP-ribose) polymerase (PARP), by modifying known inhibitors. nih.govchemrxiv.org These efforts demonstrate the feasibility of adapting potent and selective ligands for PET imaging.

The potential of a PAR2-specific PET ligand is substantial, offering a tool for disease diagnosis, patient stratification, and monitoring therapeutic response in conditions where PAR2 is implicated, such as various cancers and inflammatory diseases. nih.govmdpi.com

Table 2: Key Properties of an Ideal PAR2 PET Radiotracer

| Property | Description |

| High Affinity and Selectivity | Binds strongly and specifically to PAR2 over other receptors. |

| Favorable Pharmacokinetics | Shows good uptake in target tissues and rapid clearance from non-target tissues. |

| Blood-Brain Barrier Penetration | Necessary for imaging PAR2 in the central nervous system (if applicable). |

| Efficient Radiosynthesis | Allows for reliable and high-yield production of the radiotracer. |

| In Vivo Stability | Resists metabolic breakdown to ensure the signal comes from the intact tracer. |

This interactive table outlines the critical characteristics required for a successful PAR2 PET imaging agent.

Molecular Interactions and Receptor Pharmacology of Isox Cha Chg Ark Sulfo Cy5 Nh2

PAR2 Binding Kinetics and Equilibrium Studies

The interaction of Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2 with PAR2 has been characterized by its high affinity, a key feature for a potent research probe. This high affinity is a result of the kinetics of its binding to the receptor, encompassing both the rate at which it binds and the rate at which it dissociates.

Determination of Dissociation Constant (KD) through Saturation Binding Assays

The equilibrium dissociation constant (KD) is a measure of the affinity of a ligand for its receptor. For this compound, the KD for PAR2 has been determined through saturation binding assays. In these experiments, increasing concentrations of the fluorescent probe are incubated with cells expressing PAR2 until equilibrium is reached. The amount of bound probe is then measured, and the data are used to calculate the KD.

Research has shown that this compound is the most potent and highest affinity PAR2-selective fluorescent probe reported to date. nih.govnih.govacs.orgguidetopharmacology.org It exhibits a dissociation constant (KD) of 38 nM. nih.govnih.govacs.orgguidetopharmacology.org This low nanomolar KD value signifies a very strong binding affinity for PAR2.

In functional assays, the probe demonstrates a half-maximal effective concentration (EC50) of 16 nM. nih.govnih.govacs.orgguidetopharmacology.org It is noteworthy that the unlabeled peptide precursor, Isox-Cha-Chg-ARK-NH2, shows a PAR2 EC50 of 10 nM in a β-arrestin 2 recruitment assay. guidetopharmacology.orgguidetomalariapharmacology.org

| Parameter | Value | Reference |

| Dissociation Constant (KD) | 38 nM | nih.govnih.govacs.orgguidetopharmacology.org |

| EC50 | 16 nM | nih.govnih.govacs.orgguidetopharmacology.org |

| Unlabeled Peptide EC50 (β-arrestin 2) | 10 nM | guidetopharmacology.orgguidetomalariapharmacology.org |

Receptor Activation and Downstream Signaling Pathways

Upon binding to PAR2, this compound acts as an agonist, initiating a cascade of intracellular signaling events. PAR2 is a G protein-coupled receptor (GPCR) known to signal through various pathways, leading to diverse cellular responses.

Gαq/11-Coupled Calcium Signaling in Response to Probe Activation

PAR2 is well-established to couple to the Gαq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration is a hallmark of Gαq/11 activation. nih.gov

While it is expected that this compound, as a PAR2 agonist, would induce Gαq/11-coupled calcium signaling, specific studies quantifying the magnitude and kinetics of calcium mobilization in response to this particular fluorescent probe are not yet available in the scientific literature.

β-Arrestin Recruitment and Receptor Internalization Dynamics

Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 recruits β-arrestins. This interaction is crucial for receptor desensitization, which terminates G protein-mediated signaling, and for initiating receptor internalization, typically via clathrin-coated pits. Furthermore, β-arrestins can act as signal transducers themselves, initiating G protein-independent signaling cascades.

The unlabeled precursor of the fluorescent probe, Isox-Cha-Chg-ARK-NH2, is a potent activator of β-arrestin 2 recruitment, with an EC50 value of 10 nM. guidetopharmacology.orgguidetomalariapharmacology.org This indicates that the core peptide structure is effective in inducing the conformational changes in PAR2 necessary for β-arrestin binding. Detailed kinetic studies of β-arrestin recruitment and the subsequent receptor internalization specifically induced by the fluorescently labeled this compound have not been reported.

Mitogen-Activated Protein Kinase (MAPK) Activation and ERK1/2 Phosphorylation

The activation of PAR2 can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, a critical pathway involved in cell proliferation, differentiation, and survival. A key component of this cascade is the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The phosphorylation of ERK1/2 can be initiated by both G protein-dependent and β-arrestin-dependent mechanisms. nih.gov

As a known PAR2 agonist, this compound is anticipated to induce the phosphorylation of ERK1/2. However, specific experimental data detailing the concentration-response relationship and the kinetics of ERK1/2 phosphorylation in response to this fluorescent probe are not currently available in the peer-reviewed literature.

Agonist Biased Signaling Analysis

Agonist biased signaling, or functional selectivity, describes the ability of a ligand to preferentially activate a subset of a receptor's downstream signaling pathways. In the context of G protein-coupled receptors (GPCRs) like PAR2, agonists can show bias towards G protein-mediated pathways (such as intracellular calcium mobilization or extracellular signal-regulated kinase (ERK) phosphorylation) or towards β-arrestin recruitment. nih.govresearchgate.net The compound this compound is a fluorescently labeled synthetic peptide designed as a high-affinity probe for PAR2. guidetopharmacology.orgguidetomalariapharmacology.org Its signaling profile is best understood by examining its unlabeled precursors and analogs, which have been pivotal in demonstrating the concept of biased agonism at PAR2. nih.gov

Differential Pathway Activation Profiles (e.g., Calcium vs. ERK Bias)

While direct signaling data for the fluorescent probe this compound is not extensively published, significant insights can be drawn from its structural analogs. Research into a series of related synthetic peptides has revealed distinct biases in their activation of PAR2 signaling pathways. nih.gov

A key study identified two particularly noteworthy analogs: AY77 (Isox-Cha-Chg-NH2) , a potent calcium-biased agonist, and AY254 (Isox-Cha-Chg-A-R-NH2) , which demonstrates a strong bias towards ERK activation. nih.gov AY77, the direct precursor to the core structure of the fluorescent probe, was found to be significantly more potent in triggering intracellular calcium release compared to its ability to induce ERK1/2 phosphorylation. nih.gov Conversely, the addition of an Alanine-Arginine dipeptide in AY254 inverted this preference, resulting in an ERK-biased agonist. nih.gov

These differential activation profiles highlight how subtle modifications to the peptide structure can dramatically alter the downstream signaling cascade initiated by PAR2 activation. The unlabeled parent peptide of the fluorescent probe, Isox-Cha-Chg-ARK-NH2 , has been shown to be a potent agonist in a β-arrestin 2 recruitment assay with an EC50 of 10 nM, indicating its efficacy in engaging this particular pathway. guidetopharmacology.org

Data for AY77 and AY254 are derived from studies on CHO cells transfected with human PAR2. nih.gov Data for Isox-Cha-Chg-ARK-NH2 is from a β-arrestin 2 recruitment assay. guidetopharmacology.org

Mechanistic Insights into Signaling Bias Regulation

The phenomenon of biased signaling at PAR2 arises from the receptor's ability to adopt multiple active conformations upon agonist binding. researchgate.net Different agonists, whether they are endogenous proteases cleaving the receptor's N-terminus at different sites or synthetic peptide agonists, can stabilize distinct conformational states of the receptor. researchgate.net These distinct conformations can, in turn, lead to preferential coupling with specific intracellular signaling partners, such as different G protein subtypes (e.g., Gαq/11 for calcium signaling, Gα12/13 for Rho-mediated pathways) or β-arrestins. researchgate.net

For instance, the canonical activation of PAR2 by trypsin exposes a tethered ligand that typically activates both G protein and β-arrestin pathways. However, other proteases can cleave PAR2 at alternative sites, revealing different tethered ligands that may initiate a more restricted, or biased, signaling output. researchgate.net Synthetic agonists like the Isox-Cha-Chg series of peptides mimic these endogenous ligands. The data from analogs AY77 and AY254 strongly suggest that the specific amino acid sequence C-terminal to the core "Isox-Cha-Chg" motif plays a critical role in determining the conformational state PAR2 adopts upon binding, thereby dictating the downstream signaling preference. nih.gov The potent β-arrestin recruitment by Isox-Cha-Chg-ARK-NH2 further supports the idea that this peptide stabilizes a receptor conformation favorable for interaction with β-arrestin. guidetopharmacology.org

Selectivity Profiling Against Other Protease-Activated Receptors (PAR1, PAR3, PAR4)

A crucial aspect of characterizing any PAR agonist is determining its selectivity for its intended target relative to other members of the PAR family (PAR1, PAR3, and PAR4). This is important for ensuring that observed biological effects can be confidently attributed to the activation of the specific receptor of interest.

Based on a thorough review of published literature, there is currently no available data on the selectivity profile of this compound, or its direct unlabeled precursor Isox-Cha-Chg-ARK-NH2, against PAR1, PAR3, or PAR4. Research has primarily focused on its interactions with PAR2. guidetopharmacology.orgguidetomalariapharmacology.org Therefore, its activity at these other protease-activated receptors remains to be determined.

In Vitro Research Methodologies and Applications of Isox Cha Chg Ark Sulfo Cy5 Nh2

Cell Culture Models for PAR2 Research

The versatility of Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2 allows for its application across a range of cell culture models, each serving a distinct purpose in the study of PAR2.

HEK293T Cells Transiently Transfected with PAR2 Constructs.nih.govguidetopharmacology.org

Human Embryonic Kidney 293T (HEK293T) cells are a common choice for studying PAR2 due to their low endogenous receptor expression and high transfection efficiency. Researchers transiently transfect these cells with plasmids encoding PAR2. This overexpression system provides a robust platform to characterize the binding and functional activity of new ligands. For instance, the potency and affinity of this compound for human PAR2 were determined using HEK293T cells. nih.gov In such experiments, the fluorescent probe's binding can be quantified to determine key parameters like the dissociation constant (KD) and the half-maximal effective concentration (EC50). nih.gov These cells are also utilized to study the downstream signaling pathways activated by PAR2, such as G protein activation and β-arrestin recruitment. escholarship.orgnih.gov

CRISPR/Cas9 PAR2-Knockout Cell Lines for Specificity Studies.nih.govguidetopharmacology.orgnih.gov

To definitively confirm that the observed effects of this compound are mediated specifically through PAR2, researchers employ CRISPR/Cas9 gene-editing technology to create PAR2-knockout cell lines. nih.govnih.gov By comparing the binding and functional responses in wild-type cells versus their PAR2-knockout counterparts, the specificity of the probe can be unequivocally established. The absence of a signal in the knockout cells validates that the probe does not have significant off-target interactions. This approach is critical for validating the probe's utility as a specific tool for PAR2 research. nih.gov

Cancer Cell Lines (e.g., PC3 Prostate Cancer Cells, HT29 Colorectal Carcinoma Cells) for Disease Modeling.nih.govinnoprot.com

Given the role of PAR2 in various cancers, cell lines derived from these malignancies are crucial for disease modeling. nih.gov PC3 prostate cancer cells and HT29 colorectal carcinoma cells are two examples where PAR2 expression is often elevated and contributes to disease progression. Using this compound in these cell lines allows for the investigation of PAR2's role in cancer cell biology. For example, the probe can be used to visualize receptor distribution and trafficking in response to agonists, providing insights into how PAR2 signaling might be dysregulated in a cancerous state. researchgate.net

Fluorescence-Based Assays and Imaging Techniques.labcompare.com

The conjugation of the Sulfo-Cy5 fluorophore to the Isox-Cha-Chg-ARK-NH2 peptide enables a range of sensitive and specific fluorescence-based applications. nih.gov

Live-Cell Confocal Microscopy for Receptor Localization and Dynamics.nih.gov

Live-cell confocal microscopy is a powerful technique to visualize the spatial and temporal dynamics of PAR2 in living cells. nih.gov By treating cells with this compound, researchers can track the localization of the receptor on the plasma membrane and its movement within the cell upon activation. nih.gov For example, agonist-induced internalization, a key process in GPCR regulation, can be directly observed and quantified. This provides valuable information on receptor desensitization, trafficking to intracellular compartments like endosomes, and subsequent recycling or degradation pathways. escholarship.orgresearchgate.net

Flow Cytometry for Saturation Binding and Receptor Expression Quantification.nih.gov

Flow cytometry offers a high-throughput method for quantifying both the binding affinity of this compound and the level of PAR2 expression on the cell surface. nih.gov In saturation binding assays, cells are incubated with increasing concentrations of the fluorescent probe until all receptors are occupied. The resulting data can be used to calculate the dissociation constant (KD) and the total number of binding sites (Bmax), providing a quantitative measure of receptor expression. This technique is particularly useful for comparing PAR2 levels across different cell types or under various experimental conditions. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) for Protein-Protein Interaction Studies (e.g., β-arrestin recruitment)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to monitor protein-protein interactions in living cells. The assay relies on the non-radiative transfer of energy between a bioluminescent donor, typically a luciferase enzyme, and a fluorescent acceptor protein. nih.gov This energy transfer only occurs when the two fusion proteins are in very close proximity (typically less than 10 nanometers), making it an ideal method for studying the recruitment of intracellular proteins to a receptor upon its activation. nih.gov

In the context of PAR2 research, BRET is frequently employed to study the recruitment of β-arrestin to the receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling. guidetomalariapharmacology.orgresearchgate.net In a typical PAR2 β-arrestin recruitment BRET assay, the receptor is fused to a luciferase (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a fluorescent acceptor protein (e.g., Yellow Fluorescent Protein, YFP). nih.gov

The role of this compound in this system is that of a potent agonist. Its unlabeled precursor, Isox-Cha-Chg-ARK-NH2, has demonstrated a half-maximal effective concentration (EC50) of 10 nM in a β-arrestin 2 recruitment assay. guidetomalariapharmacology.orgguidetopharmacology.orgguidetopharmacology.org When introduced to cells co-expressing the PAR2-Rluc and β-arrestin-YFP fusion proteins, the compound binds to and activates PAR2. This conformational change in the receptor promotes the binding of β-arrestin-YFP. The resulting proximity of the Rluc donor and YFP acceptor allows for efficient energy transfer upon the addition of the luciferase substrate (e.g., coelenterazine), leading to a quantifiable BRET signal. This signal is directly proportional to the extent of β-arrestin recruitment.

While the sulfo-Cy5 tag on this compound is not directly involved in the BRET signal generation, its presence as a fluorescent label offers the potential for correlative studies, such as visualizing receptor localization via fluorescence microscopy in parallel with BRET measurements.

Microplate-Based Fluorescence Assays for High-Throughput Screening

The fluorescent nature of this compound makes it exceptionally well-suited for microplate-based fluorescence assays, which are a cornerstone of high-throughput screening (HTS) campaigns. These assays allow for the rapid testing of large numbers of compounds for their ability to interact with a target receptor.

The high affinity of this compound for PAR2 is a critical attribute for its use in these assays, as it ensures a stable baseline signal and allows for the sensitive detection of competing ligands. guidetomalariapharmacology.orgguidetopharmacology.org The sulfo-Cy5 fluorophore is particularly advantageous due to its brightness and emission in the far-red spectrum, which helps to minimize interference from background autofluorescence often encountered in biological samples.

| Assay Component | Description | Relevance of this compound |

| Cell Line | Typically a cell line (e.g., HEK293) stably overexpressing human PAR2. | The target for the binding of the fluorescent probe. |

| Fluorescent Probe | This compound. | Provides the fluorescent signal that is measured. Its high affinity ensures robust binding. guidetomalariapharmacology.orgguidetopharmacology.org |

| Test Compounds | A library of small molecules or peptides being screened for PAR2 activity. | Potential ligands that will compete with the fluorescent probe for binding to PAR2. |

| Detection | A fluorescence microplate reader. | Quantifies the changes in fluorescence intensity, enabling high-throughput analysis. |

Functional Cell-Based Assays

Beyond binding assays, this compound serves as a potent agonist to stimulate PAR2 and quantify its downstream functional consequences in various cell-based assays.

Calcium Flux Assays for Gαq/11 Activity

PAR2 is known to couple to the Gαq/11 family of G proteins. innoprot.com Activation of this pathway leads to the activation of phospholipase C, which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. nih.gov

Calcium flux assays are designed to measure this rapid increase in intracellular Ca2+ concentration. eurofinsdiscovery.com In a typical workflow, cells expressing PAR2 are pre-loaded with a calcium-sensitive fluorescent dye. eurofinsdiscovery.com These dyes (e.g., Fluo-4 AM) are largely non-fluorescent in their basal state but exhibit a significant increase in fluorescence intensity upon binding to Ca2+. eurofinsdiscovery.com

When this compound is added to the cells, it activates PAR2, initiating the Gαq/11 signaling cascade and causing the release of intracellular calcium. nih.gov This is detected as a sharp increase in the fluorescence of the calcium-sensitive dye, which can be monitored in real-time using a fluorescence plate reader or a fluorescence microscope. The magnitude and kinetics of this fluorescence increase are indicative of the potency and efficacy of the compound in activating the Gαq/11 pathway. The unlabeled parent peptide has been shown to be active in calcium response assays, confirming its ability to engage this signaling pathway. nih.gov

| Assay Step | Description |

| Cell Seeding | PAR2-expressing cells (e.g., HT-29) are plated in a microplate. eurofinsdiscovery.com |

| Dye Loading | Cells are incubated with a calcium-sensitive fluorescent dye that enters the cells. eurofinsdiscovery.com |

| Compound Addition | This compound is added to stimulate the receptor. |

| Signal Detection | The change in fluorescence due to calcium binding to the dye is measured over time. eurofinsdiscovery.com |

Phosphorylation Assays (e.g., ERK1/2) for MAPK Pathway Activation

Activation of PAR2 can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, a crucial pathway involved in cell proliferation, differentiation, and migration. assaygenie.comnih.gov A key event in this cascade is the dual phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). assaygenie.com

Phosphorylation assays are used to quantify the levels of phosphorylated ERK1/2 (pERK) following receptor stimulation. Common methods include cell-based ELISAs (Enzyme-Linked Immunosorbent Assays) and Western blotting. assaygenie.comresearchgate.net In a cell-based ELISA, PAR2-expressing cells are cultured in microplates and then stimulated with an agonist like this compound for a specific duration. assaygenie.com Subsequently, the cells are fixed and permeabilized. A primary antibody specific for the phosphorylated form of ERK1/2 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a detectable signal (colorimetric or fluorescent). assaygenie.comantibodies-online.com The intensity of this signal is proportional to the amount of pERK in the cells, providing a quantitative measure of MAPK pathway activation. assaygenie.com Studies have demonstrated that PAR2 activation by agonists leads to a rapid and measurable increase in ERK1/2 phosphorylation. researchgate.netnih.govresearchgate.net

| Research Finding | Method | Cell Line Example | Reference |

| PAR2 activation leads to rapid and transient ERK1/2 phosphorylation. | Phospho-immunoblotting | Panc1, HaCaT | nih.govresearchgate.net |

| ERK activation can be mediated by both G protein-dependent and β-arrestin-dependent mechanisms. | Western Blotting, BRET | KNRK-PAR2 | researchgate.net |

| TGF-β1-induced ERK activation is dependent on the presence of PAR2. | RNA interference, Phospho-immunoblotting | HaCaT | nih.gov |

Advanced Imaging Modalities and Preclinical Research Applications of Isox Cha Chg Ark Sulfo Cy5 Nh2 Analogues

Non-Invasive Molecular Imaging Techniques for PAR2 Research

The ability to visualize PAR2 non-invasively in living systems is critical for understanding its dynamic role in conditions like cancer and inflammation. nih.govnih.gov This has spurred the development of specialized imaging probes, including fluorescent and positron emission tomography (PET) agents. nih.govnih.gov

Principles of Optical Imaging for In Vitro and In Vivo Studies

Optical imaging, which utilizes fluorescent probes, is a cornerstone of PAR2 research. nih.govnih.gov These probes are molecules that absorb light at one wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. youtube.com This property allows for the visualization of PAR2 in various experimental settings. youtube.comacs.org

For these probes to be effective, they must be directed to the specific organelle of interest. rsc.org In the context of PAR2, fluorescent probes are invaluable for a range of in vitro experiments, such as competitive binding assays, determining receptor expression levels, and gaining insights into receptor trafficking. nih.govacs.org The development of probes with high affinity for PAR2 is crucial, as it leads to better uptake in cells and tissues expressing the receptor, resulting in reduced off-target binding and the need for less compound. acs.org Furthermore, the use of red-shifted fluorophores, like Sulfo-Cy5, enhances in vivo imaging in small animals by minimizing light absorption and scattering by biological molecules. nih.govacs.org

Confocal microscopy is a key technique that employs these fluorescent probes to generate high-resolution images of cells and tissues. youtube.com This allows researchers to observe the specific binding of the probe to PAR2 and its subsequent internalization within the cell. nih.gov

Positron Emission Tomography (PET) Imaging with ¹⁸F-Labeled Analogues for PAR2 Visualization

While optical imaging is powerful, PET imaging offers the advantage of whole-body imaging with high sensitivity. nih.gov This technique involves the use of radiotracers, which are molecules labeled with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net The development of ¹⁸F-labeled analogs of PAR2-targeting peptides represents a significant advancement in the field. nih.gov Fluorine-18 is a preferred isotope due to its favorable half-life of nearly 110 minutes and its well-established radiochemistry. nih.gov

The design of these PET tracers often builds upon the structure of potent PAR2-targeting peptides, such as those from the Isox-Cha-Chg-Xaa-NH2 family. nih.gov By incorporating a 4-fluorobenzoyl (4FB) group, researchers have successfully created ¹⁸F-labeled probes with high potency and selectivity for PAR2. nih.gov

Preclinical studies using animal models are essential for evaluating the in vivo performance of new PET tracers. researchgate.net In the case of ¹⁸F-labeled PAR2 probes, biodistribution studies in mice have been conducted to determine how the tracer is distributed throughout the body and cleared. nih.gov These studies have shown that the lead candidate, [¹⁸F]Isox-Cha-Chg-Ala-Arg-Dpr(4FB)-NH2, is predominantly cleared through the kidneys. nih.gov

Preliminary PET imaging in healthy animals has confirmed the tracer's potential for in vivo use. nih.govnih.gov Future research will focus on utilizing these tracers in animal models of cancer and inflammation where PAR2 is known to be upregulated. nih.gov This will allow for a more detailed understanding of the receptor's role in disease progression and could aid in the development of new therapies.

Evaluation of Probe Specificity and Target Engagement in Complex Biological Systems

A critical aspect of developing any imaging probe is to ensure it specifically binds to its intended target. nih.gov For PAR2 probes, selectivity is assessed to confirm that they bind to PAR2 and not to other related receptors. nih.gov

One common method to evaluate specificity is through a fluorescent calcium assay. nih.gov This involves comparing the probe's activity in cells that express PAR2 with cells where the PAR2 gene has been knocked out. nih.gov A significant response in the PAR2-expressing cells and a lack of response in the knockout cells indicates high selectivity. nih.gov The peptide Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2 and its precursor peptides have demonstrated high selectivity for PAR2 in such assays. nih.gov

Confocal microscopy provides further evidence of target engagement. In vitro studies using prostate cancer cells (PC3) that express PAR2 have shown substantial uptake of this compound. nih.gov This uptake is significantly reduced in PAR2 knockout PC3 cells or when the PAR2-expressing cells are pre-treated with an unlabeled PAR2-selective peptide, which blocks the binding sites. nih.gov This demonstrates that the fluorescent probe specifically binds to and is taken up by cells expressing PAR2. nih.gov

Application in Elucidating Receptor Function in Tissue Contexts (e.g., Histopathological Sections)

Targeted fluorescent probes have significant potential for clinical applications, particularly in the analysis of histopathological sections. nih.govacs.org By applying these probes to tissue samples, it is possible to determine the expression levels of PAR2, which can be indicative of certain diseases. nih.gov

For instance, abnormal function and inappropriate expression of PAR2 have been linked to a variety of cancers, including prostate, lung, and breast cancer, as well as inflammatory conditions like arthritis and colitis. nih.gov The ability to visualize PAR2 expression in tissue biopsies can provide valuable diagnostic and prognostic information. In the long term, these fluorescent probes could also be used for intraoperative imaging to guide surgeons in the removal of cancerous tissue. nih.govacs.org

The development of high-affinity probes like this compound, with its more than 10-fold improvement in potency and affinity compared to previous probes, is a significant step towards realizing these clinical applications. nih.gov

Structure Activity Relationship Sar and Peptide Engineering Studies

Systematic Modification of the Peptide Sequence and its Impact on PAR2 Potency and Affinity

The core scaffold for this class of ligands is the tripeptide Isox-Cha-Chg-NH2. researchgate.net Systematic modifications, particularly the extension of the peptide sequence at the C-terminus, have been shown to dramatically influence both the potency and the signaling profile of these ligands. Initial studies identified Isox-Cha-Chg-AR-NH2 as a highly potent PAR2-targeting compound. nih.gov Further engineering led to the development of related peptides that incorporate strategically placed amine handles, such as the lysine (B10760008) (K) in Isox-Cha-Chg-ARK-NH2, to facilitate the conjugation of imaging agents without compromising receptor affinity. nih.gov The unlabelled parent peptide, Isox-Cha-Chg-ARK-NH2, demonstrates a potent PAR2 activation with an EC50 of 10 nM. guidetomalariapharmacology.org

Peptide stability and activity are often enhanced through modifications at the N- and C-termini. sigmaaldrich.com In the Isox-Cha-Chg-ARK peptide series, these modifications are critical for receptor interaction and functionalization.

N-Terminal Modification : The N-terminus is capped with a 5-isoxazoloyl (Isox) group. This heterocyclic group is a key component of the pharmacophore, occupying a distinct binding pocket in the PAR2 receptor. nih.govresearchgate.net This modification replaces the N-terminal amine's positive charge, which can increase peptide stability against degradation by aminopeptidases. sigmaaldrich.com

C-Terminal Modification : The C-terminus of the peptide is amidated (-NH2). This modification neutralizes the negative charge of the terminal carboxyl group, which is known to prevent enzymatic degradation by carboxypeptidases and can be crucial for mimicking the structure of native proteins. nih.govsigmaaldrich.com The addition of a lysine (K) residue near the C-terminus served as a C-terminal extension that provided a side-chain primary amine, an ideal attachment point for the Sulfo-Cy5 fluorophore. nih.gov This strategic placement was based on prior findings that adding bulky substituents to the C-terminus of other PAR2 peptide agonists did not negatively affect their potency or affinity. nih.gov

The potency and signaling bias of the Isox-Cha-Chg scaffold are highly sensitive to amino acid substitutions. The core sequence contains two unnatural amino acids: L-Cyclohexylalanine (Cha) and L-Cyclohexylglycine (Chg). These bulky, hydrophobic residues are crucial for binding and occupy specific hydrophobic pockets within the receptor. researchgate.net

Subsequent additions and substitutions have been explored to fine-tune the peptide's properties:

Addition of Arginine (R) and Alanine (A) : Extending the core Isox-Cha-Chg-NH2 sequence with Alanine and Arginine to create Isox-Cha-Chg-A-R-NH2 was found to increase potency for ERK1/2 phosphorylation, highlighting its role in biased agonism. researchgate.net

Addition of Lysine (K) : The introduction of Lysine to create Isox-Cha-Chg-ARK-NH2 was primarily for conjugation purposes. The resulting fluorescent probe, Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2, retained high potency (EC50 = 16 nM) and affinity (KD = 38 nM), demonstrating that this substitution was well-tolerated. nih.gov

Other Modifications : Research into related compounds for PET imaging has shown that peptides from the Isox-family exhibit high potency with various substitutions. For example, the peptide Isox-Cha-Chg-Ala-Arg-Dpr(4FB)-NH2 was developed as a lead candidate for an 18F-labeled tracer with a high potency (EC50 = 13 nM). nih.gov

The following table summarizes the potency of several key peptides in this family.

| Compound Name | Sequence | Potency (EC50) | Assay |

| AY77 | Isox-Cha-Chg-NH2 | 40 nM | Ca2+ Release |

| AY254 | Isox-Cha-Chg-A-R-NH2 | 80 nM | Ca2+ Release |

| AY254 | Isox-Cha-Chg-A-R-NH2 | 2 nM | ERK1/2 Phosphorylation |

| Unlabelled Peptide 11 | Isox-Cha-Chg-ARK-NH2 | 10 nM | β-arrestin 2 recruitment |

| Final Probe | This compound | 16 nM | Not Specified |

| PET Precursor | Isox-Cha-Chg-Ala-Arg-Dpr(4FB)-NH2 | 13 nM | Not Specified |

Influence of the Fluorophore Conjugation Site on Probe Performance

The development of a high-affinity fluorescent probe requires that the attachment of the fluorophore does not interfere with the ligand-receptor interaction. researchgate.net For this compound, the lysine (K) residue was strategically added to the C-terminus of the core pharmacophore (Isox-Cha-Chg-AR-NH2). The Sulfo-Cy5 dye was then conjugated to the side-chain amine of this lysine. nih.gov

This design choice was informed by previous studies on PAR2 ligands, which indicated that the C-terminus was more tolerant of bulky modifications than the N-terminus. The high potency and affinity of the final probe (EC50 = 16 nM, KD = 38 nM) confirm that this conjugation strategy was successful. nih.gov The placement of the fluorophore on the lysine side chain effectively isolates the bulky dye from the essential pharmacophoric elements (Isox, Cha, Chg, and Arg) that are critical for binding deep within the receptor's orthosteric pocket. This preserved the probe's performance, resulting in a greater than 10-fold increase in potency and binding affinity compared to previously reported PAR2 probes. nih.gov

Development of Agonist Pharmacophore Models for PAR2 Ligands

Pharmacophore models are essential tools for understanding the key chemical features required for a ligand to bind and activate its target receptor. nih.gov For PAR2 agonists based on the Isox-Cha-Chg scaffold, computational modeling combined with mutagenesis studies has provided a detailed agonist pharmacophore model. researchgate.netnih.gov

The model predicts that the ligand binds in an extended conformation where the three key residues occupy distinct pockets within the PAR2 binding site: researchgate.net

The Isoxazole (Isox) group is predicted to form a hydrogen bond with the residue Y82.

The Cyclohexylalanine (Cha) residue's amide carbonyl may form a water-mediated hydrogen bond with Y326.

The Cyclohexylglycine (Chg) residue appears to make a hydrophobic interaction with L307.

The C-terminal amide of the tripeptide core forms crucial hydrogen bonds with Y156 and D228. researchgate.net

These interactions anchor the ligand in the orthosteric binding site, which is formed by transmembrane helices 2, 3, and 4. nih.gov This model, derived from the shorter Isox-Cha-Chg-NH2 agonist, provides a structural basis for the high affinity of the extended peptides like Isox-Cha-Chg-ARK-NH2, as the additional residues can form further interactions with the receptor's extracellular loops.

Correlation between Structural Features and Signaling Bias

PAR2 can activate multiple downstream signaling pathways, including Gq-mediated calcium release and G-protein independent β-arrestin/ERK1/2 signaling. Ligands that preferentially activate one pathway over another are known as "biased agonists" and are valuable tools for dissecting receptor function. researchgate.net

SAR studies within the Isox-Cha-Chg peptide family have revealed a strong correlation between specific structural features and signaling bias. researchgate.net The core tripeptide, Isox-Cha-Chg-NH2 (AY77), is a potent Gq-biased agonist, strongly activating intracellular calcium release (EC50 = 40 nM) but showing very weak activation of ERK1/2 phosphorylation (EC50 = 2 µM). This suggests that the minimal three-residue pharmacophore is sufficient for inducing Gq coupling. researchgate.net

In contrast, the addition of Alanine and Arginine to the C-terminus, creating Isox-Cha-Chg-A-R-NH2 (AY254), shifts the signaling profile. This pentapeptide is a potent ERK-biased agonist, activating ERK1/2 phosphorylation with high potency (EC50 = 2 nM) while being less potent at inducing calcium release (EC50 = 80 nM). researchgate.net This demonstrates that the C-terminal extension of the peptide, particularly the presence of the positively charged Arginine, is a key structural determinant for engaging the β-arrestin/ERK pathway. The final fluorescent probe, this compound, which contains this critical Arginine residue, was developed from this lineage of potent PAR2 activators. nih.gov

The following table illustrates the signaling bias of these two key compounds.

| Compound | Sequence | Calcium Release (EC50) | ERK1/2 Phosphorylation (EC50) | Signaling Bias |

| AY77 | Isox-Cha-Chg-NH2 | 40 nM | 2000 nM | Calcium |

| AY254 | Isox-Cha-Chg-A-R-NH2 | 80 nM | 2 nM | ERK1/2 |

Compound Name Table

| Abbreviation/Name | Full Name |

| This compound | 5-Isoxazoloyl-L-Cyclohexylalanyl-L-Cyclohexylglycyl-L-Alanyl-L-Arginyl-L-Lysyl(Sulfo-Cyanine5)-amide |

| Isox-Cha-Chg-ARK-NH2 | 5-Isoxazoloyl-L-Cyclohexylalanyl-L-Cyclohexylglycyl-L-Alanyl-L-Arginyl-L-Lysyl-amide |

| Isox-Cha-Chg-AR-NH2 | 5-Isoxazoloyl-L-Cyclohexylalanyl-L-Cyclohexylglycyl-L-Alanyl-L-Arginyl-amide |

| Isox-Cha-Chg-A-R-NH2 (AY254) | 5-Isoxazoloyl-L-Cyclohexylalanyl-L-Cyclohexylglycyl-L-Alanyl-L-Arginyl-amide |

| Isox-Cha-Chg-NH2 (AY77) | 5-Isoxazoloyl-L-Cyclohexylalanyl-L-Cyclohexylglycyl-amide |

| Isox-Cha-Chg-Ala-Arg-Dpr(4FB)-NH2 | 5-Isoxazoloyl-L-Cyclohexylalanyl-L-Cyclohexylglycyl-L-Alanyl-L-Arginyl-L-Diaminopropionyl(4-Fluorobenzoyl)-amide |

| SLIGKV-NH2 | L-Seryl-L-Leucyl-L-Isoleucyl-L-Glycyl-L-Lysyl-L-Valyl-amide |

| 2f-LIGRL-NH2 | 2-furoyl-L-Leucyl-L-Isoleucyl-L-Glycyl-L-Arginyl-L-Leucyl-amide |

| Cha | L-Cyclohexylalanine |

| Chg | L-Cyclohexylglycine |

| Dpr(4FB) | L-Diaminopropionyl(4-Fluorobenzoyl) |

| Isox | 5-Isoxazoloyl |

| Sulfo-Cy5 | Sulfo-Cyanine5 |

Future Research Directions and Academic Translational Potential

Advancements in Probe Design for Enhanced Photostability and Biostability

The development of robust and reliable fluorescent probes is critical for the accurate study of cellular processes. A key challenge in the design of these tools is ensuring their photostability and biostability. nih.gov Future advancements will likely focus on several key areas:

Fluorophore Engineering: The choice of fluorophore is paramount. The Sulfo-Cy5 dye incorporated into Isox-Cha-Chg-ARK(Sulfo-Cy5)-NH2 provides red-shifted fluorescence, which is advantageous for in vivo imaging due to reduced absorption and scattering by biological tissues. nih.gov Ongoing research is focused on developing new dyes with even greater brightness, photostability, and resistance to chemical degradation within the cellular environment. researchgate.net

Peptide Backbone Modification: The peptide component of the probe, Isox-Cha-Chg-ARK-NH2, provides the specificity for PAR2. guidetomalariapharmacology.orgguidetopharmacology.org Modifications to this peptide backbone, such as the inclusion of unnatural amino acids or cyclization, can enhance its resistance to proteolysis, thereby increasing its biostability and prolonging its effective lifespan in biological systems. youtube.com

These advancements will lead to the creation of next-generation probes with superior performance for long-term and high-resolution imaging studies.

Exploration of PAR2 Signaling in Different Disease Models Beyond Cancer and Inflammation

While PAR2 is well-implicated in cancer and inflammation, its role in other pathologies is an expanding area of research. nih.gov The availability of high-affinity probes like this compound facilitates the investigation of PAR2 signaling in a broader range of disease models.

One significant area of interest is cardiovascular disease . nih.gov Studies have suggested that PAR2 plays a complex role in cardiac remodeling, with evidence indicating its involvement in both hypertrophy and fibrosis. plos.org The use of fluorescent probes can help to visualize PAR2 expression and activity in different cardiac cell types during the progression of heart disease, providing valuable insights into its specific functions. Research has shown that PAR2 deficiency can protect against angiotensin II-induced myocardial hypertrophy but may enhance cardiac fibrosis, highlighting the nuanced role of this receptor. plos.org

Furthermore, the link between metabolic-associated steatotic liver disease (MASLD) and cardiovascular disease is increasingly recognized, with PAR2 being a key player in MASLD progression and associated inflammation. mdpi.com Probes like this compound can be instrumental in dissecting the molecular pathways through which PAR2 contributes to these interconnected conditions.

Integration with Advanced Microscopy Techniques

The full potential of fluorescent probes is realized when they are combined with advanced microscopy techniques. The high affinity and specificity of this compound make it an ideal candidate for use with cutting-edge imaging modalities.

Super-resolution microscopy , for instance, can overcome the diffraction limit of light, enabling the visualization of cellular structures and molecular interactions at the nanoscale. By employing probes like this compound with super-resolution techniques, researchers can gain unprecedented insights into the spatial organization and dynamics of PAR2 on the cell surface. This could reveal details about receptor clustering, dimerization, and interactions with other membrane proteins, which are crucial for its signaling function.

Development of Novel Peptide-Based Fluorescent Probes for Other GPCRs

The successful design of this compound for PAR2 serves as a blueprint for the development of similar probes for other G protein-coupled receptors (GPCRs). mdpi.com GPCRs constitute a large and diverse family of receptors that are major drug targets. nih.govnih.gov

The general strategy involves:

Identifying a selective peptide ligand for the target GPCR.

Optimizing the peptide sequence for high affinity and stability. youtube.com

Conjugating the peptide to a suitable fluorophore with desirable photophysical properties. biorxiv.orgnih.gov

This approach has the potential to generate a toolkit of novel fluorescent probes for a wide array of GPCRs, enabling detailed studies of their pharmacology and cellular signaling. biorxiv.orgnih.gov For example, peptide-based fluorescent biosensors have been developed for the β2-adrenoceptor and prostanoid EP2 receptors, demonstrating the broad applicability of this strategy. nih.gov

Application of Computational Modeling and Molecular Dynamics Simulations to Predict Probe-Receptor Interactions

Computational approaches are becoming increasingly integral to the design and understanding of peptide-receptor interactions. nih.govpolarispeptides.com Molecular dynamics (MD) simulations and other computational modeling techniques can provide valuable insights that complement experimental data. mdpi.comnih.gov

These methods can be used to:

Predict the binding mode of a peptide probe to its receptor, helping to rationalize structure-activity relationships. nih.gov

Simulate the conformational changes that occur in both the peptide and the receptor upon binding. nih.gov

Estimate the binding free energy , providing a theoretical basis for the observed binding affinity. mdpi.com

Guide the design of new probes with improved affinity and selectivity by identifying key interaction points. nih.gov

By applying these computational tools to the this compound and PAR2 system, researchers can gain a deeper, atomistic-level understanding of their interaction. This knowledge can then be leveraged to rationally design the next generation of highly specific and potent fluorescent probes for PAR2 and other GPCRs.

Q & A

Q. How to statistically analyze dose-dependent fluorescence signals in Sulfo-Cy5-NH2-based assays?

What criteria define a well-formulated research question for studies involving Sulfo-Cy5-NH2?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.